molecular formula C14H15N3O5 B10788368 Entacapone-d10

Entacapone-d10

Cat. No.: B10788368
M. Wt: 315.35 g/mol
InChI Key: JRURYQJSLYLRLN-YFIMXNTNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Entacapone-d10 is a labeled form of entacapone, a potent, reversible, and peripherally acting inhibitor of catechol-O-methyltransferase (COMT). COMT is an enzyme involved in the metabolism of catecholamine neurotransmitters and related drugs. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of entacapone .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of entacapone-d10 involves the incorporation of deuterium atoms into the entacapone molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated ethanol in the presence of a catalyst to replace hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes several steps such as the preparation of intermediate compounds, deuteration, and purification. The final product is obtained through crystallization and drying under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Entacapone-d10 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Entacapone-d10 is widely used in scientific research, including:

Mechanism of Action

Entacapone-d10, like entacapone, inhibits the enzyme catechol-O-methyltransferase (COMT). This inhibition prevents the breakdown of catecholamines, including dopamine, thereby increasing their availability in the brain. When used in conjunction with levodopa and a decarboxylase inhibitor, this compound enhances the plasma levels of levodopa, leading to more sustained dopaminergic stimulation and improved management of Parkinson’s disease symptoms .

Comparison with Similar Compounds

Comparison:

This compound stands out due to its specific use in research and its role in enhancing the understanding of entacapone’s pharmacokinetics and metabolism.

Properties

IUPAC Name

(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-bis(1,1,2,2,2-pentadeuterioethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9/h5-7,18-19H,3-4H2,1-2H3/b10-5+/i1D3,2D3,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRURYQJSLYLRLN-YFIMXNTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(C(=O)/C(=C/C1=CC(=C(C(=C1)O)O)[N+](=O)[O-])/C#N)C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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